Fenhexamid

描述

苯甲酰胺是一种属于羟基苯胺类化学家族的杀菌剂。它主要用于控制各种作物中的真菌病害,包括葡萄、草莓和番茄。 苯甲酰胺对灰霉病菌 (Botrytis cinerea) 特别有效,灰霉病菌是一种引起灰霉病的病原体 .

准备方法

苯甲酰胺的制备涉及 2,3-二氯-4-羟基苯胺与 1-甲基环己烷羧酸酰氯的反应。 该反应通常在有机溶剂(如甲苯)中,以三乙胺等碱性物质的存在下进行 。苯甲酰胺的工业生产遵循类似的合成路线,但规模更大,确保高纯度和产量。

化学反应分析

苯甲酰胺会发生各种化学反应,包括:

氧化: 在特定条件下,苯甲酰胺可以被氧化,导致形成不同的氧化产物。

还原: 还原反应可以改变苯甲酰胺中的官能团,改变其化学性质。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及甲醇钠等亲核试剂。这些反应形成的主要产物取决于所用试剂和具体条件。

科学研究应用

Agricultural Applications

Fenhexamid is widely applied in agriculture as a foliar spray to control fungal diseases in various crops, including:

- Grapes : Up to three applications per season.

- Strawberries : Up to four applications.

- Ornamentals : Used for both indoor and outdoor plants.

The compound has been shown to be effective even against strains of B. cinerea that exhibit moderate to high resistance, although resistance management strategies are necessary to maintain its efficacy .

Table 1: Application Rates and Efficacy

| Crop | Maximum Rate (lbs a.i./acre) | Applications per Season | Target Pathogens |

|---|---|---|---|

| Grapes | 0.75 | 3 | Botrytis cinerea |

| Strawberries | 0.75 | 4 | Monilinia spp. |

| Ornamentals | 0.75 | Varies | Sclerotinia spp. |

Resistance Development

Research indicates that strains of B. cinerea can develop resistance to this compound through mutations in the erg27 gene, which encodes the target enzyme. Studies have identified various resistance phenotypes ranging from sensitive to highly resistant strains . Monitoring and managing these resistant populations is crucial for sustainable use.

Health Implications and Toxicology

Recent studies have explored the non-agricultural applications of this compound, particularly its effects on human health. Research has indicated that this compound may promote the growth of certain cancer cell lines, such as breast cancer cells, through estrogen receptor pathways . This finding raises questions about the compound's safety profile and potential endocrine-disrupting effects.

Table 2: Toxicological Findings

Case Studies

- Resistance Mechanisms : A study conducted on isolates from French vineyards revealed that high levels of this compound resistance were linked to specific mutations at position 412 of the erg27 gene. These mutations were shown to confer significant resistance, indicating a need for ongoing monitoring and management strategies .

- Cancer Research : In vitro studies have demonstrated that this compound can enhance the proliferation of breast cancer cells. This effect was linked to activation of signaling pathways similar to those activated by estrogen, suggesting potential implications for human health that warrant further investigation .

作用机制

苯甲酰胺抑制甾醇的生物合成,特别是麦角甾醇,麦角甾醇对于真菌细胞膜的完整性至关重要。 它靶向甾醇 3-酮还原酶 (ERG27) 酶,阻断麦角甾醇生物合成中的 C4-脱甲基化步骤 。这种抑制会破坏真菌细胞膜,导致细胞死亡。

相似化合物的比较

苯甲酰胺由于其对甾醇 3-酮还原酶的特异性抑制,在羟基苯胺类化合物中是独一无二的。类似的化合物包括:

苯嘧啶胺: 另一种甾醇生物合成抑制剂,但它靶向该途径中的不同酶。

丙环唑: 一种杀菌剂,抑制麦角甾醇生物合成途径中的多个步骤。

苯甲酰胺对甾醇 3-酮还原酶的特异性使其对某些真菌病原体特别有效,这使其区别于其他杀菌剂。

生物活性

Fenhexamid is a locally systemic fungicide widely used in agriculture to control fungal diseases, particularly in crops like grapes and strawberries. Its mechanism of action primarily involves the inhibition of spore germination and mycelial growth, making it effective against pathogens such as Botrytis cinerea, which causes gray mold. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms, and potential health impacts based on diverse research findings.

This compound operates by disrupting the normal functioning of fungal cells. It inhibits the biosynthesis of sterols, essential components of fungal cell membranes, leading to impaired growth and development. Specifically, this compound affects the spore germination phase and mycelial growth by targeting key metabolic pathways involved in sterol biosynthesis.

Efficacy Against Fungal Pathogens

Research has demonstrated this compound's effectiveness against various fungal strains. A study assessed its impact on Botrytis cinerea, revealing that this compound significantly reduced mycelial growth compared to untreated controls. The effective concentration (EC50) values indicated that this compound-treated strains exhibited less resistance than those treated with other fungicides like cyprodinil, suggesting a favorable profile for managing resistant fungal populations .

Comparative Efficacy Table

| Fungicide | Pathogen | EC50 Value (µg/mL) | Resistance Level |

|---|---|---|---|

| This compound | Botrytis cinerea | 0.5 | Low |

| Cyprodinil | Botrytis cinerea | 0.03 | High |

| Iprodione | Botrytis cinerea | 0.1 | Moderate |

Endocrine Disruption Potential

Recent studies have raised concerns about the endocrine-disrupting effects of this compound. In vitro assays demonstrated that this compound acts as an antiandrogen in engineered human breast cancer cells, affecting microRNA expression related to oncogenic processes. Specifically, this compound was shown to stimulate the expression of miR-21, a microRNA associated with tumor progression, while inhibiting its target protein Pdcd4 . This dual action suggests that while this compound is effective as a fungicide, it may also pose risks for human health through hormonal disruption.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Long-term studies in rats indicated that high doses led to kidney and liver alterations, including increased organ weights and microscopic changes in liver cells . The no-observed-effect level (NOEL) was established at 250 mg/kg/day over two years, indicating a threshold for safe exposure.

Case Studies and Environmental Impact

Case studies focusing on agricultural practices have highlighted the environmental implications of this compound use. For instance, its application has been linked to reduced biodiversity in certain ecosystems due to its systemic nature and persistence in soil and water . Furthermore, monitoring data showed measurable residues in fruits and vegetables, raising concerns about chronic exposure among consumers.

属性

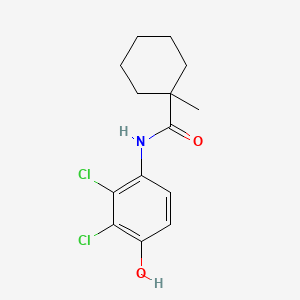

IUPAC Name |

N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLGAVXLJYLFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032549 | |

| Record name | Fenhexamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Beige powder; [MSDSonline] | |

| Record name | Fenhexamid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

320 °C | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

> 150 °C (> 302 °F) | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 20 mg/L at 20 °C, Solubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/L, 20 °C) | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.34 at 20 °C | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3X10-9 mm Hg at 20 °C /Extrapolated/ | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fenhexamid, a recently developed botryticide, is shown here to inhibit sterol biosynthesis. When the fungus Botryotinia fuckeliana was grown in the presence of fenhexamid, the ergosterol content was reduced, and three 3-keto compounds, 4 alpha-methylfecosterone, fecosterone and episterone, accumulated, suggesting an inhibition of the 3-keto reductase involved in C-4 demethylation. Thus, fenhexamid belongs to a new, promising class of sterol biosynthesis inhibitors not previously used in agriculture or in medicine. | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Solid | |

CAS No. |

126833-17-8 | |

| Record name | Fenhexamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126833-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenhexamid [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126833178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenhexamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxamide, N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENHEXAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q68C3C9P1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153 °C | |

| Record name | FENHEXAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Fenhexamid?

A1: this compound specifically targets the 3-ketoreductase enzyme (Erg27) involved in the C4-demethylation step of ergosterol biosynthesis in fungi. [, , , , , , ]

Q2: How does this compound's interaction with Erg27 affect fungi?

A2: By inhibiting Erg27, this compound disrupts the production of ergosterol, a critical component of fungal cell membranes. This disruption leads to impaired membrane function and ultimately inhibits fungal growth. [, , , ]

Q3: Are there differences in this compound sensitivity among Botrytis species?

A3: Yes, significant differences exist. While Botrytis cinerea is generally sensitive to this compound, a closely related species, Botrytis pseudocinerea, exhibits natural resistance. [, , , , ]

Q4: What are the known mechanisms of this compound resistance in Botrytis cinerea?

A4: The primary mechanism involves mutations in the erg27 gene, leading to amino acid substitutions in the Erg27 enzyme. These mutations can reduce this compound's binding affinity, rendering the fungicide less effective. [, , , , , ]

Q5: What is the most common mutation associated with high-level this compound resistance (HydR3+)?

A5: The substitution of phenylalanine at position 412 (F412) with serine (F412S) is the most prevalent mutation observed in highly resistant Botrytis cinerea isolates. Other substitutions at this position, like F412I and F412V, have also been reported. [, , ]

Q6: How does Botrytis pseudocinerea achieve natural resistance to this compound?

A6: Botrytis pseudocinerea utilizes a two-pronged resistance strategy: minor modifications in Erg27 and, more importantly, the detoxification of this compound by a cytochrome P450 monooxygenase enzyme called Cyp684. [, , , ]

Q7: Does the cyp684 gene play a role in Botrytis cinerea's resistance?

A7: While the cyp684 gene is present in both species, its expression is induced in the presence of this compound in Botrytis pseudocinerea, but not in Botrytis cinerea. This suggests that variations in gene regulation, possibly due to polymorphism in the promoter or 3' UTR regions, contribute to the differential resistance. [, ]

Q8: Does this compound resistance come at a cost to Botrytis cinerea?

A8: Yes, studies using isogenic strains have demonstrated that mutations conferring high-level this compound resistance can negatively affect several fitness parameters, including: * Reduced Mycelial Growth: Resistant strains exhibit slower growth rates compared to sensitive strains. [, , ] * Altered Sclerotia Production: The production of sclerotia, crucial for fungal survival during harsh conditions, can be negatively impacted in resistant strains. [, ] * Decreased Sporulation: Resistant isolates may display reduced sporulation rates, potentially impacting their ability to spread. [] * Increased Sensitivity to Freezing: Mutations linked to this compound resistance might compromise the ability of Botrytis cinerea to survive freezing temperatures, particularly relevant for overwintering. [, ]

Q9: Do these fitness costs translate to reduced disease pressure in the field?

A9: While laboratory studies highlight fitness trade-offs, field observations suggest that highly resistant strains can persist and contribute to disease pressure. [] Effective resistance management strategies remain crucial to prolonging this compound's efficacy in controlling gray mold.

Q10: What methods are available to detect and monitor this compound resistance in Botrytis cinerea?

A10: Several methods are employed, including:

- Traditional Culture-Based Assays: These involve measuring the growth inhibition of fungal isolates on media amended with different this compound concentrations. [, , , , ]

- Molecular Techniques: Polymerase Chain Reaction (PCR)-based methods can detect specific mutations in the erg27 gene associated with resistance. [, , ]

- Quantitative PCR (qPCR): This technique allows for the quantification of specific erg27 alleles, providing insights into the frequency of resistant strains within a population. [, ]

Q11: In what crops is this compound commonly used for gray mold control?

A11: this compound is widely used in vineyards to manage gray mold in grapes. It's also employed in strawberry production and plays a role in protecting various ornamental crops. [, , , , , , ]

Q12: How can the development of this compound resistance be mitigated?

A12: Implementing integrated pest management (IPM) strategies is crucial to delay resistance development. Key approaches include:

- Limited Applications: Adhering to recommended application frequencies and avoiding excessive use. [, , ]

- Fungicide Rotation: Alternating this compound with fungicides possessing different modes of action to reduce selection pressure. [, , ]

- Monitoring Resistance: Regularly assessing the sensitivity of Botrytis cinerea populations to guide fungicide choices and track resistance evolution. [, , ]

Q13: What are some areas where further research on this compound is needed?

A13:

- Understanding Alternative Resistance Mechanisms: While target-site mutations and Cyp684-mediated detoxification are established resistance mechanisms, exploring other potential contributors, such as efflux pumps, could be valuable. []

- Assessing this compound's Environmental Fate: Research on its degradation pathways, persistence in different environments, and potential effects on non-target organisms is necessary to ensure its sustainable use. [, ]

- This compound does not appear to be degraded by Saccharomyces cerevisiae during alcoholic fermentation but is adsorbed by the yeast cells, potentially influencing its final concentration in wine. []

- Washing fruits and vegetables with water or detergent solutions can significantly reduce this compound residues. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。